3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a thieno[2,3-c]pyridine core substituted with:
- Diethyl dicarboxylate groups at positions 3 and 6.
- A 2-(thiophen-2-yl)quinoline-4-amido substituent at position 2.
Properties
IUPAC Name |
diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCFARQVDIALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the thiophene ring: This can be done via a Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetate.
Construction of the thieno[2,3-c]pyridine core: This can be synthesized through a cyclization reaction involving a suitable precursor
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene and quinoline rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the quinoline nitrogen or the thiophene sulfur.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiophene rings
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential therapeutic properties. Research indicates that derivatives of similar structures often exhibit significant biological activities, including:
-
Anticancer Activity :
- Compounds with quinoline and thieno[2,3-c]pyridine moieties have been investigated for their ability to inhibit tumor growth. For instance, studies on related compounds have shown promising results against various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction .
- A specific study highlighted the synthesis of quinazoline derivatives with anticancer properties, suggesting that modifications to the quinoline structure could enhance efficacy against colorectal cancer cells .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthetic Pathways
The synthesis of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. Key synthetic methods include:
- Formation of Thieno[2,3-c]pyridine Framework : This can be achieved through cyclization reactions involving appropriate precursors that contain both thiophene and pyridine functionalities.
- Amidation Reactions : The introduction of the amido group can be accomplished by reacting suitable amines with carboxylic acid derivatives under controlled conditions.
Case Studies
Several studies have explored compounds structurally related to this compound:
- Quinazoline Derivatives : A study reported a series of quinazoline derivatives showing dual inhibition against VEGFR-2 and c-Met kinases with significant cytotoxicity against HCT116 colorectal cancer cells . This suggests that similar modifications in the target compound could yield potent anticancer agents.
- Isoindoloquinolines : Another investigation into isoindoloquinolines revealed their effectiveness as inhibitors of human topoisomerase-II and DNA-gyrase . The structural similarities indicate that the target compound may also exhibit similar enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Property Comparisons
Structural Differences and Implications
Core Heterocycle: The thieno[2,3-c]pyridine core (target compound, 4g, J25) provides a sulfur-containing aromatic system, enhancing electron delocalization compared to imidazo[1,2-a]pyridine derivatives (e.g., 2c) .
Benzothiazole-2-carboxamido () and cyano-bromophenyl () substituents demonstrate how varying substituents alter electronic properties (e.g., electron-withdrawing vs. donating effects).
Physical Properties: Higher molecular weight analogs (e.g., target compound: ~596.70) may exhibit reduced solubility compared to lower-weight derivatives like 4g (299.1) or J25 (422.51). The quinoline-thiophene substituent likely increases lipophilicity, affecting bioavailability .
Biological Activity
The compound 3,6-diethyl 2-[2-(thiophen-2-yl)quinoline-4-amido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate represents a novel class of heterocyclic compounds that have garnered interest due to their potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Synthesis
The compound features a complex structure that includes multiple functional groups such as diethyl, thiophene, quinoline, and thieno[2,3-c]pyridine moieties. The synthesis typically involves multi-step organic reactions that may include:
- Formation of the Thieno[2,3-c]pyridine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Amidation with Quinoline Derivatives : The introduction of the quinoline moiety is critical for enhancing biological activity.
- Carboxylation : Dicarboxylate functionalities are introduced to increase solubility and bioavailability.
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.18 µM to over 10 µM against colorectal cancer cell lines (e.g., HCT-116) .
- Mechanism of Action : These compounds often act by inhibiting key enzymes involved in cell proliferation and survival pathways such as VEGFR and c-Met kinases .
Antimicrobial Activity
The incorporation of thiophene and quinoline rings has been associated with enhanced antimicrobial properties. Studies have shown:
- Broad-Spectrum Activity : Compounds containing similar motifs demonstrate activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : These properties suggest possible applications in treating infections where traditional antibiotics fail .
Case Studies
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Alam et al. (2011) | 5-phenyl-4,5-dihydro-1,3,4-thiadiazole | Anticancer (SK-MEL-2) | 4.27 µg/mL |
| Jakovljević et al. (2017) | Various thiadiazoles | Antiproliferative (A549) | Not specified |
| Sui et al. (2020) | Isoindoloquinolines | Topoisomerase Inhibition | Not specified |
The proposed mechanism of action for compounds like This compound involves:
- Inhibition of Kinases : By targeting VEGFR and c-Met kinases.
- Induction of Apoptosis : Through activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Compounds may cause accumulation of cells in specific phases of the cell cycle (e.g., subG1 phase), indicating potential effects on cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
